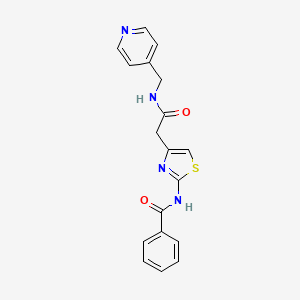

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(20-11-13-6-8-19-9-7-13)10-15-12-25-18(21-15)22-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGELJRQYHCHCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to achieve the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. Compounds similar to N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide have shown significant activity in seizure models. For instance, certain thiazole-integrated analogues have demonstrated effective protection against seizures with median effective doses lower than standard medications like ethosuximide . This suggests that the compound may be explored further for its potential in treating epilepsy.

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities. The compound has been studied for its efficacy against various bacterial strains, showing promising results comparable to established antibiotics like norfloxacin . Structure-based activity studies indicate that the presence of electron-releasing groups enhances antimicrobial efficacy, making it a candidate for further development in treating infections.

Kinase Inhibition

This compound has also been investigated as an inhibitor of various kinases involved in cell signaling pathways. Notably, it has shown inhibitory activity against Aurora kinase A, which is critical for cell division . This positions the compound as a potential therapeutic agent in cancer treatment, particularly in targeting specific tumor types where Aurora kinase is overexpressed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Research has demonstrated that modifications to the thiazole and benzamide portions can significantly affect biological activity. For example, substituents on the thiazole ring have been linked to enhanced anticonvulsant and antimicrobial activities .

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(2-oxo...) | Thiazole + Benzamide + Pyridine | Anticonvulsant, Antimicrobial | Complex multi-functional structure |

| Thiazole-containing Benzamides | Thiazole + Benzamide | Varies widely | Similar core structure |

| 4-Pyridylbenzamides | Pyridine + Benzamide | Neuroactive | Focused on CNS effects |

| Dioxothiazolidine Derivatives | Thiazolidine + Thiazole | Anticonvulsant | Specificity towards seizure models |

Case Studies

- Anticonvulsant Studies : A study evaluated various thiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazol (PTZ)-induced seizures. Compounds derived from N-(4-(2-oxo...) exhibited significant protective effects at lower doses compared to standard treatments .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of substituted phenylthiazol derivatives, which demonstrated potent antibacterial activity against Staphylococcus epidermidis and other strains. The results indicated that modifications enhancing electron density on the aromatic rings improved effectiveness .

- Kinase Inhibition : A systematic study on kinase inhibitors highlighted N-(4-(2-oxo...) as a promising candidate against Aurora kinase A, with implications for targeted cancer therapies. The compound's ability to disrupt cell signaling pathways presents opportunities for novel cancer treatments .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Differs in the substitution of the thiazole ring with a morpholinomethyl group and pyridin-3-yl instead of pyridin-4-yl. The 3,4-dichlorophenyl group enhances lipophilicity compared to the unsubstituted benzamide in the target compound. Reported as a yellow solid with a melting point >250°C .

- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) :

Replaces the benzamide with a fluorophenyl-acetamide group and positions pyridine at the 2-position. This structural variation may alter binding affinity to kinases or TLR pathways .

Modifications in the Aminoethyl Chain

- N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide: Substitutes pyridin-4-ylmethyl with a difluorobenzyl group and replaces benzamide with pivalamide.

Key Observations :

Antimicrobial Activity

- Compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide): Exhibits MIC values of 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that chloro-substituted benzamides paired with thioxoimidazolidinones enhance antibacterial activity .

- Target Compound: No direct antimicrobial data are available, but its pyridinyl group may facilitate interactions with bacterial targets like DNA gyrase .

Kinase and Signaling Pathway Modulation

- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :

Prolongs NF-κB signaling in reporter assays, indicating thiazole-benzamide scaffolds as potentiators of TLR adjuvants . - GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Targets calcium channels, highlighting the role of fluorophenoxy groups in ion channel interactions .

Biological Activity

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 352.4 g/mol. Its structure incorporates a thiazole ring, a benzamide moiety, and a pyridine derivative, which are known to confer various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 941943-19-7 |

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The thiazole ring is particularly noted for its antimicrobial properties. For instance, related thiazole-containing benzamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Anticancer Activity

This compound has been investigated for its anticancer potential. A study involving similar compounds revealed that they effectively inhibit cell proliferation in multiple cancer cell lines, including breast cancer and osteosarcoma . The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical in cancer therapy, similar to other benzamide derivatives .

Case Studies

- Antimicrobial Efficacy : A series of thiazole-benzamide derivatives were synthesized and tested against S. aureus. Results indicated that compounds with the thiazole moiety displayed potent antimicrobial effects, suggesting that this compound may exhibit similar properties.

- Anticancer Activity : In vitro studies demonstrated that related compounds significantly reduced the viability of cancer cells through apoptosis induction. These findings underscore the potential of this compound in developing novel anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| N-(4-(2-oxo...thiazol-2-yl)benzamide | Antimicrobial, Anticancer | Complex multi-functional structure |

| Benzamide derivatives | Varies widely | Known for diverse pharmacological effects |

| Thiazole-containing compounds | Antimicrobial | Effective against resistant strains |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide?

- The synthesis typically involves multi-step reactions:

Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions .

Amide coupling : Reaction of the thiazol-2-amine intermediate with benzoyl chloride derivatives using coupling agents like HATU or DCC .

Functionalization : Introduction of the pyridin-4-ylmethylamino group via reductive amination or nucleophilic substitution .

- Critical parameters include pH control (~8–9), anhydrous solvents (e.g., DMF or THF), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- NMR (¹H/¹³C): Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~165–170 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

- Purity assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

Q. What are the primary biological targets hypothesized for this compound?

- Thiazole derivatives often target kinases (e.g., EGFR, CDK) or enzymes (e.g., HDACs, topoisomerases) due to hydrogen bonding with the thiazole nitrogen and π-π stacking from the benzamide .

- The pyridin-4-ylmethyl group may enhance cellular uptake via passive diffusion or transporter-mediated mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications to explore :

- Thiazole substituents : Replace the 4-phenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition .

- Benzamide variations : Introduce methoxy or halogen groups at the para position to improve binding affinity .

- Assay design :

- Use molecular docking (AutoDock Vina) to predict interactions with EGFR (PDB ID: 1M17) .

- Validate with kinase inhibition assays (IC₅₀ determination via ADP-Glo™) .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Case example : Discrepancies in IC₅₀ values for similar compounds may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays—standardize to 10 µM ATP .

- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific efficacy .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. How can in silico modeling guide the design of prodrugs from this compound?

- Prodrug strategies :

- Esterification : Mask the benzamide carbonyl with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .

- ADMET prediction :

- Software : SwissADME or ADMETLab 2.0 to predict logP (target ≤3), CYP3A4 inhibition risk, and BBB permeability .

Methodological Notes

- Data reproducibility : Ensure synthetic batches are validated via HPLC-UV and LC-MS to minimize variability .

- Biological assays : Include positive controls (e.g., imatinib for kinase inhibition) and replicate experiments ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.